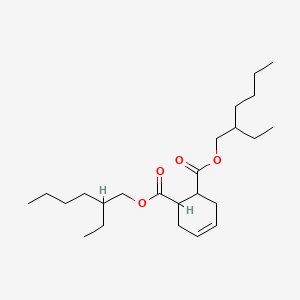

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

CAS No.: 2915-49-3

Cat. No.: VC1974151

Molecular Formula: C24H42O4

Molecular Weight: 394.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2915-49-3 |

|---|---|

| Molecular Formula | C24H42O4 |

| Molecular Weight | 394.6 g/mol |

| IUPAC Name | bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C24H42O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,19-22H,5-10,13-18H2,1-4H3 |

| Standard InChI Key | SVVBLKNHJWTATO-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC |

| Canonical SMILES | CCCCC(CC)COC(=O)C1CC=CCC1C(=O)OCC(CC)CCCC |

Introduction

Physical and Chemical Properties

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate possesses distinctive physical and chemical properties that make it suitable for various industrial applications. The compound is characterized by its molecular formula C₂₄H₄₂O₄ and a molecular weight of 394.6 g/mol . At room temperature, it exists as a colorless to almost colorless clear liquid .

Table 1: Physical and Chemical Properties of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

The compound's chemical structure features a cyclohexene ring with two carboxylic acid groups esterified with 2-ethylhexanol. This structure contributes to its properties as an effective plasticizer, providing flexibility to polymers while maintaining stability under various environmental conditions.

Synthesis

The synthesis of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate typically involves the esterification of 4-cyclohexene-1,2-dicarboxylic acid with 2-ethylhexanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to remove the water formed during the reaction.

An alternative industrial synthesis method involves the reaction of diene/maleic acid anhydride mixtures, particularly butadiene/maleic acid anhydride mixtures, to form cyclohexanedicarboxylic acid anhydrides in the condensed phase, which can then be converted to the corresponding esters . The advantage of this process is that it can use crude maleic acid anhydride solution and crude butadiene mixture for the reaction, saving a work-up step for obtaining pure reactants .

The synthesis process typically follows these steps:

-

Preparation of 4-cyclohexene-1,2-dicarboxylic acid or its anhydride

-

Esterification with 2-ethylhexanol in the presence of an acid catalyst

-

Purification of the final product

This industrial synthesis method allows for efficient production of the compound with high purity, typically >97.0% as measured by gas chromatography .

Applications

As a Plasticizer in Polymers

The primary application of bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate is as a plasticizer in polymers, particularly in poly(vinyl chloride) (PVC) . As a plasticizer, it enhances the flexibility and reduces the brittleness of polymers, improving their processability and end-use properties. The compound's effectiveness as a plasticizer stems from its ability to position itself between polymer chains, reducing chain-to-chain interactions and thereby increasing flexibility.

Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate has emerged as a potential alternative to traditional phthalate plasticizers like DEHP, which have faced increasing regulatory scrutiny due to health concerns. The structural similarity of the compound to phthalate plasticizers allows it to provide comparable performance while potentially offering an improved toxicological profile .

Toxicological Profile

Acute Toxicity

Research indicates that bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate exhibits low acute toxicity in animal models. The available toxicological data suggest that the compound poses minimal risk for acute toxicity effects under normal use conditions.

Subchronic and Chronic Toxicity

In repeated-dose toxicity studies, centrilobular hypertrophy of hepatocytes was observed in female rats at doses of 100 mg/kg body weight per day or more. The No Observed Adverse Effect Level (NOAEL) for repeated-dose toxicity was determined to be 30 mg/kg body weight per day in female rats.

Further toxicological assessment has shown that the compound has demonstrated antibacterial and larvicidal effects. It has also been found to inhibit acetylcholinesterase activity, indicating potential neurotoxic effects at higher concentrations.

Table 2: Toxicological Data of Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate

The compound is considered a promising alternative to traditional phthalate plasticizers, with research indicating that it could be a safer option for various applications. This is particularly relevant given the increasing regulatory restrictions on phthalates due to their potential health effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume